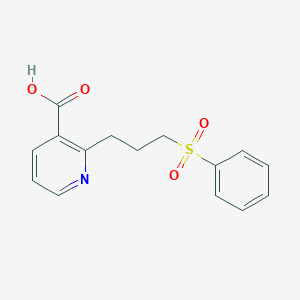
2-(3-(Phenylsulfonyl)propyl)-nicotinic acid
Cat. No. B8281356
M. Wt: 305.4 g/mol
InChI Key: SUAUWTDSVWQGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178684B2
Procedure details


Starting from 2.1 g (15.0 mmol) of 2-methyl-nicotinic acid and 4.6 g (22.5 mmol) of (2-chloroethyl)-phenylsulfone, 0.7 g (2.4 mmol, 16%) of 2-(3-(phenylsulfonyl)propyl)-nicotinic acid was obtained according to the process described in precursor VB006.


Yield
16%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[CH2:12][CH2:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15]>>[C:17]1([S:14]([CH2:13][CH2:12][CH2:1][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])(=[O:16])=[O:15])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C=CC=N1
|
Step Two
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCS(=O)(=O)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCCC1=C(C(=O)O)C=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.4 mmol | |
| AMOUNT: MASS | 0.7 g | |
| YIELD: PERCENTYIELD | 16% | |
| YIELD: CALCULATEDPERCENTYIELD | 16% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
